molecular formula C5H12OS B12747324 (2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol CAS No. 669070-05-7

(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol

Cat. No.: B12747324
CAS No.: 669070-05-7
M. Wt: 120.22 g/mol
InChI Key: RFMHFOPFUZZBAD-UHNVWZDZSA-N
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Description

(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol is a chiral, bifunctional molecule featuring both alcohol (-OH) and thiol (-SH) groups on a four-carbon chain. Its IUPAC name reflects its stereochemistry: the hydroxyl group occupies the first carbon (butan-1-ol), a methyl group is attached to the second carbon (2R configuration), and a sulfanyl group is bonded to the third carbon (3S configuration). The molecular formula is C₅H₁₂OS, with a molecular weight of 120.22 g/mol.

Properties

CAS No.

669070-05-7

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

(2R,3S)-2-methyl-3-sulfanylbutan-1-ol

InChI

InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

RFMHFOPFUZZBAD-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](CO)[C@H](C)S

Canonical SMILES

CC(CO)C(C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For instance, the preparation might involve the reaction of a suitable precursor with a thiol group under controlled conditions to introduce the sulfanyl group at the correct position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the hydroxyl group can yield various ethers or esters.

Scientific Research Applications

(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions due to its chiral nature.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol exerts its effects involves interactions with specific molecular targets. The sulfanyl group can participate in thiol-disulfide exchange reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analogues

The compound is compared below with three analogues from the Kanto Reagents catalog and a phenyl-substituted alcohol (Table 1). Key differences arise from functional group substitutions and stereochemical complexity.

Table 1: Comparative Properties of (2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol and Analogues

Compound Name CAS RN Molecular Formula Boiling Point (°C) Density (g/cm³) Chiral Centers Functional Groups Key Applications
This compound Not available C₅H₁₂OS Not reported Not reported 2 (2R,3S) Alcohol, Thiol Flavor/fragrance (est.)
2-Methyl-3-buten-2-ol 115-18-4 C₅H₁₀O 98–99 0.824 None Alcohol, Alkene Solvent, intermediate
3-Methyl-2-buten-1-ol 556-82-1 C₅H₁₀O 140 0.84 None Alcohol, Alkene Perfumery
(S)-2-Methyl-1-phenyl-but-3-en-1-ol Not available C₁₁H₁₄O Not reported Not reported 1 (S) Alcohol, Alkene, Phenyl Asymmetric synthesis
Key Observations:

Functional Groups :

  • The target compound’s thiol group distinguishes it from the analogues, which lack sulfur. Thiols exhibit higher acidity (pKa ~10) compared to alcohols (pKa ~16–19), enhancing nucleophilicity and metal-binding capacity.
  • The alkene in 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol confers reactivity in polymerization or Diels-Alder reactions, absent in the thiol-bearing target compound.

Physical Properties :

  • Boiling points for the analogues range from 98°C to 140°C, influenced by molecular weight and hydrogen bonding. The target compound’s boiling point is unreported but likely lower than 3-Methyl-2-buten-1-ol due to reduced hydrogen bonding (thiols form weaker H-bonds than alcohols).
  • Density differences (0.824–0.84 g/cm³ for analogues) suggest the target compound may have a slightly higher density due to sulfur’s atomic weight.

Stereochemistry: The target’s two chiral centers enable enantioselective interactions, unlike the non-chiral 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol. The (S)-2-Methyl-1-phenyl-but-3-en-1-ol shares stereochemical relevance but lacks bifunctionality .

Research Findings and Limitations

While direct studies on this compound are sparse, inferences can be drawn:

  • Synthetic Challenges : Stereoselective synthesis of this compound likely requires chiral catalysts or enzymatic resolution, increasing complexity compared to simpler alcohols .
  • Solubility : Estimated lower water solubility than alcohol analogues due to the thiol’s hydrophobic nature.
  • Thermal Stability : Thiols are prone to oxidation, limiting high-temperature applications compared to stable analogues like 2-Methyl-3-buten-2-ol.

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